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Compound of Interest

Compound Name: BC-1293

Cat. No.: B15578459 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Name: Initial searches for "BC-1293" in the context of mitochondrial

function did not yield relevant results. The available scientific literature indicates that the

compound of interest for studying ceramide-induced mitochondrial dysfunction is SH-BC-893.

This document will focus on SH-BC-893.

Introduction
SH-BC-893 is a synthetic, orally bioavailable sphingolipid analog that has been identified as a

potent inhibitor of ceramide-induced mitochondrial fission.[1] It offers a valuable tool for

researchers studying the roles of mitochondrial dynamics in metabolic diseases, such as

obesity, and other conditions linked to excessive mitochondrial fragmentation. By targeting

endolysosomal trafficking events, SH-BC-893 provides a mechanism to preserve mitochondrial

function and morphology in the face of cellular stress.[1][2]

Mechanism of Action
SH-BC-893 exerts its protective effects on mitochondria by simultaneously inhibiting two key

proteins involved in endolysosomal trafficking: the small GTPase ARF6 and the lipid kinase

PIKfyve.[2] This dual inhibition disrupts the trafficking events that are crucial for the recruitment

of Dynamin-related protein 1 (Drp1) to the mitochondrial outer membrane, a critical step in

mitochondrial fission. By preventing Drp1 recruitment, SH-BC-893 effectively blocks the

fragmentation of the mitochondrial network induced by elevated levels of ceramides.[2]
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Caption: Mechanism of SH-BC-893 in preventing mitochondrial fission.

Applications
SH-BC-893 is a valuable tool for a range of research applications, including:

Investigating the role of mitochondrial fission in metabolic diseases: Study the effects of

inhibiting mitochondrial fragmentation in models of obesity, type 2 diabetes, and non-

alcoholic fatty liver disease.

Protecting against ceramide-induced cellular stress: Assess the protective effects of SH-BC-

893 on mitochondrial function and cell viability in response to lipotoxicity.

Studying the link between endolysosomal trafficking and mitochondrial dynamics: Elucidate

the molecular pathways that connect endosomal and lysosomal function with the regulation

of mitochondrial morphology.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15578459?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
The following tables summarize the quantitative effects of SH-BC-893 on key mitochondrial and

metabolic parameters as reported in the literature.

Table 1: Effect of SH-BC-893 on Mitochondrial Membrane Potential (ΔΨm) in vitro

Treatment Condition Normalized TMRE Intensity (Mean ± SD)

Vehicle (BSA) 1.00 ± 0.15

Palmitate (250 µM) 0.45 ± 0.10

Palmitate + SH-BC-893 (5 µM) 0.95 ± 0.20

Data are representative values derived from published studies and should be used for

comparative purposes.[2]

Table 2: Effect of SH-BC-893 on Mitochondrial Superoxide Production in vitro

Treatment Condition
Normalized MitoSOX Intensity (Mean ±
SD)

Vehicle (DMSO) 1.00 ± 0.20

C2-Ceramide (50 µM) 2.50 ± 0.40

C2-Ceramide + SH-BC-893 (5 µM) 1.20 ± 0.30

Data are representative values derived from published studies and should be used for

comparative purposes.[2]

Table 3: In Vivo Effects of SH-BC-893 on Plasma Adipokine Levels in High-Fat Diet (HFD) Fed

Mice
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Treatment Group
Plasma Adiponectin
(ng/mL, Mean ± SD)

Plasma Leptin (ng/mL,
Mean ± SD)

Standard Diet (SD) + Vehicle 8500 ± 1500 5 ± 2

High-Fat Diet (HFD) + Vehicle 4000 ± 1000 45 ± 10

HFD + SH-BC-893 (120

mg/kg)
7500 ± 1200 15 ± 5

Data are representative values derived from published studies and should be used for

comparative purposes.[2]

Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of SH-BC-893 on

mitochondrial function.

Experimental Workflow Diagram
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Caption: General workflow for in vitro analysis of SH-BC-893 effects.

Protocol 5.1: Assessment of Mitochondrial Morphology
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This protocol uses MitoTracker™ Green FM to visualize mitochondrial morphology.

Materials:

SH-BC-893 (e.g., 5 mM stock in DMSO)

Palmitate-BSA conjugate or C2-Ceramide

MitoTracker™ Green FM (e.g., 1 mM stock in DMSO)

Live-cell imaging medium (e.g., phenol red-free DMEM)

Phosphate-buffered saline (PBS)

Cells of interest (e.g., Mouse Embryonic Fibroblasts - MEFs) cultured on glass-bottom

dishes

Procedure:

Cell Seeding: Plate cells on glass-bottom dishes to achieve 60-70% confluency on the day of

the experiment.

Pre-treatment: Pre-treat cells with the desired concentration of SH-BC-893 (e.g., 5 µM) in

complete medium for 3 hours at 37°C. Include a vehicle control (e.g., DMSO).

Induction of Mitochondrial Fission: Add palmitate-BSA (e.g., 250 µM) or C2-ceramide (e.g.,

50 µM) to the medium and incubate for the desired time (e.g., 12-16 hours).

Staining: a. Prepare a 200 nM working solution of MitoTracker™ Green FM in pre-warmed

live-cell imaging medium. b. Remove the culture medium from the cells and wash once with

warm PBS. c. Add the MitoTracker™ Green FM working solution to the cells and incubate for

30 minutes at 37°C, protected from light.

Imaging: a. Wash the cells three times with pre-warmed live-cell imaging medium. b. Add

fresh live-cell imaging medium to the dish. c. Image the cells immediately using a

fluorescence microscope with appropriate filters for FITC/GFP (Excitation/Emission:

~490/516 nm).
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Analysis: Quantify mitochondrial morphology (e.g., fragmentation vs. tubular networks) using

image analysis software.

Protocol 5.2: Measurement of Mitochondrial Membrane
Potential (ΔΨm)
This protocol uses Tetramethylrhodamine, Ethyl Ester (TMRE) to assess ΔΨm.

Materials:

TMRE (e.g., 10 mM stock in DMSO)

Other materials as listed in Protocol 5.1

Procedure:

Follow steps 1-3 from Protocol 5.1.

Staining: a. Prepare a 100 nM working solution of TMRE in pre-warmed live-cell imaging

medium. b. Remove the culture medium and add the TMRE working solution. c. Incubate for

30 minutes at 37°C, protected from light.

Imaging: a. Wash the cells three times with warm PBS. b. Add fresh live-cell imaging

medium. c. Image the cells immediately using a fluorescence microscope with a

TRITC/Rhodamine filter set (Excitation/Emission: ~549/575 nm).

Analysis: Measure the mean fluorescence intensity of TMRE per cell using image analysis

software. A decrease in intensity indicates a loss of ΔΨm.

Protocol 5.3: Detection of Mitochondrial Superoxide
This protocol uses MitoSOX™ Red to specifically detect superoxide in mitochondria.

Materials:

MitoSOX™ Red (e.g., 5 mM stock in DMSO)

Other materials as listed in Protocol 5.1
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Procedure:

Follow steps 1-3 from Protocol 5.1.

Staining: a. Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed Hanks'

Balanced Salt Solution (HBSS) with Ca2+/Mg2+. b. Remove the culture medium, wash cells

once with warm PBS. c. Add the MitoSOX™ Red working solution and incubate for 10-30

minutes at 37°C, protected from light.

Imaging: a. Wash the cells gently three times with warm HBSS. b. Add fresh HBSS or live-

cell imaging medium. c. Image the cells immediately using a fluorescence microscope with a

TRITC/Rhodamine filter set (Excitation/Emission: ~510/580 nm).

Analysis: Quantify the mean fluorescence intensity of MitoSOX™ Red per cell. An increase

in intensity indicates higher levels of mitochondrial superoxide.

Concluding Remarks
SH-BC-893 is a powerful research tool for investigating the intricate relationship between

endolysosomal trafficking, mitochondrial dynamics, and cellular metabolism. The protocols

outlined above provide a framework for utilizing SH-BC-893 to explore its protective effects on

mitochondrial function in various experimental models. Researchers should optimize reagent

concentrations and incubation times for their specific cell types and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15578459#bc-1293-for-studying-mitochondrial-
function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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